1-ethyl-1H-imidazole-2-sulfonamide

ALK5 kinase inhibition TGF-β signaling Anticancer

Researchers requiring regiospecific 2-sulfonamide imidazoles for kinase or carbonic anhydrase programs often face limited availability of the N-ethyl regioisomer. This compound solves that gap: it provides the exact 2-sulfonamide geometry essential for ALK5 inhibition (IC50 ~0.130 μM in optimized derivatives) and zinc-binding activity. Key supply advantages: • 98% purity batch consistency minimizes re-purification in parallel SAR campaigns. • N-ethyl handle enables rapid diversification without protecting-group manipulation. • Stocked in research quantities (mg to g) with ambient shipping; non-hazardous for transport.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
Cat. No. B12822459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-imidazole-2-sulfonamide
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1S(=O)(=O)N
InChIInChI=1S/C5H9N3O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10)
InChIKeyLPZIQEGOTJLQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-imidazole-2-sulfonamide Overview


1-Ethyl-1H-imidazole-2-sulfonamide (CAS 89501-88-2, MF: C5H9N3O2S, MW: 175.21 g/mol) is a heterocyclic sulfonamide derivative featuring an imidazole core N-ethylated at the 1-position and bearing a primary sulfonamide at the 2-position [1]. This substitution pattern distinguishes it from more common 4(5)-substituted imidazoles and positions the sulfonamide for direct metal chelation in enzyme active sites. The compound is primarily utilized as a versatile synthetic intermediate and pharmacophore scaffold in drug discovery programs targeting kinases, carbonic anhydrases, and antimicrobial pathways [2].

Why 1-Ethyl-1H-imidazole-2-sulfonamide Is Unique


Imidazole sulfonamides are not functionally interchangeable; substitution position and N-alkyl chain length critically dictate target engagement, pharmacokinetics, and synthetic utility. The 2-sulfonamide orientation directly governs metal-coordination geometry in metalloenzyme active sites, as demonstrated by the significant ALK5 inhibitory activity observed only upon introduction of a sulfonamide group at the imidazole 2-position [1]. N-Alkyl chain length further modulates receptor binding—studies on H3 receptor antagonists reveal that butyl and pentyl homologs exhibit good to moderate binding affinities, whereas propyl analogs show considerably weaker binding [2]. Thus, simply selecting a generic 'imidazole sulfonamide' without precise positional and alkyl-chain matching risks substantial loss of potency or complete target inactivity.

1-Ethyl-1H-imidazole-2-sulfonamide: Quantitative Comparison


ALK5 Kinase Inhibition by 2-Sulfonamide

Introduction of a sulfonamide group at the 2-position of the imidazole ring significantly increases ALK5 inhibitory activity compared to unsubstituted or alternatively substituted analogs [1]. This positional specificity is critical for achieving low-micromolar ALK5 inhibition.

ALK5 kinase inhibition TGF-β signaling Anticancer

N-Alkyl Chain Length and H3 Receptor Binding

In a series of sulfonamide homologs of histamine, binding affinities at the H3 receptor varied substantially with N-alkyl chain length. Propyl homologs exhibited considerably weaker binding compared to butyl and pentyl homologs, which showed good to moderate affinities [1]. Ethyl-substituted analogs (including 1-ethyl-1H-imidazole-2-sulfonamide) occupy a distinct position in this SAR continuum.

Histamine H3 receptor SAR CNS

Polar Organic Solvent Solubility

1-Ethyl-1H-imidazole-2-sulfonamide exhibits moderate solubility in polar organic solvents, which facilitates its use in synthetic workflows compared to less soluble analogs or unsubstituted imidazole sulfonamides [1]. This property is critical for reproducible chemical transformations and purification steps.

Solubility Synthetic intermediate Drug discovery

Predicted XLogP3 and Molecular Descriptors Distinguish 1-Ethyl from Shorter- and Longer-Chain Analogs

The ethyl substituent at N1 confers a predicted XLogP3 of approximately -0.4 for the core scaffold, intermediate between the more hydrophilic methyl analog (XLogP3 ~ -0.7) and the more lipophilic propyl analog (XLogP3 ~ 0.1) [1]. This positions 1-ethyl-1H-imidazole-2-sulfonamide within an optimal range for balanced permeability and aqueous solubility in drug discovery programs.

Lipophilicity Drug-likeness In silico ADME

1-Ethyl-1H-imidazole-2-sulfonamide Applications


ALK5/TGF-β Pathway Inhibitor Development

1-Ethyl-1H-imidazole-2-sulfonamide serves as a validated starting scaffold for the design of ALK5 kinase inhibitors. The 2-sulfonamide moiety is essential for achieving potent ALK5 inhibition (IC50 ~0.130 μM for optimized derivatives) comparable to clinical-stage agents [1]. Researchers developing novel TGF-β pathway modulators for oncology or fibrosis should prioritize this regioisomer over 4- or 5-sulfonamide imidazoles.

Carbonic Anhydrase Inhibitor Screening

Preliminary studies indicate that 1-ethyl-1H-imidazole-2-sulfonamide exhibits promising activity as a carbonic anhydrase inhibitor [1]. The primary sulfonamide group functions as a zinc-binding group, while the N-ethyl substituent modulates isoform selectivity. This compound is suitable for inclusion in focused screening libraries targeting tumor-associated CA IX/XII isoforms or ophthalmic CA II/IV applications.

Antimicrobial Sulfonamide Lead Optimization

Imidazole-sulfonamide hybrids have demonstrated significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa, with MIC values reported at 256 μg/mL for certain derivatives [1]. 1-Ethyl-1H-imidazole-2-sulfonamide can be used as a core scaffold for systematic SAR studies aimed at improving potency, spectrum, and resistance profiles relative to classical aryl sulfonamides.

Kinase-Focused Chemical Library Intermediate

The compound's moderate solubility in polar organic solvents [1] and well-defined substitution pattern make it an ideal building block for parallel synthesis of kinase-targeted libraries. The 2-sulfonamide provides a metal-coordinating anchor, while the N-ethyl group offers a convenient handle for further derivatization. Procurement for medicinal chemistry campaigns is warranted where rapid SAR exploration around the imidazole core is required.

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